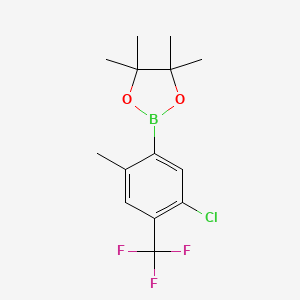

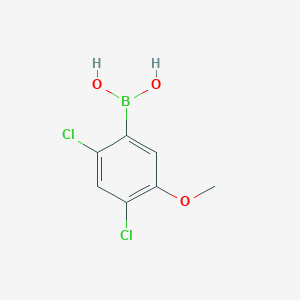

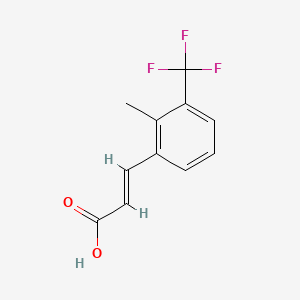

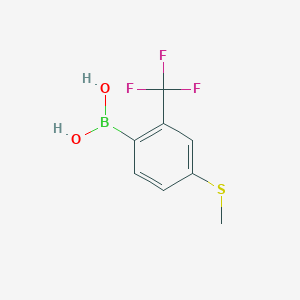

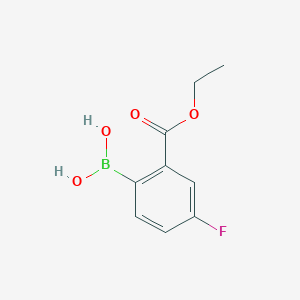

(2-(Ethoxycarbonyl)-4-fluorophenyl)boronic acid

Descripción general

Descripción

“(2-(Ethoxycarbonyl)-4-fluorophenyl)boronic acid” is an organic intermediate . It can be prepared from 4-iodobenzoic acid ethyl ester and triisopropyl borate .

Synthesis Analysis

The synthesis of boronic acids and their derivatives often involves the reaction of aryl or heteroaryl halides with bis(pinacolato)diboron in the presence of a palladium catalyst and a base . Protodeboronation of pinacol boronic esters has been reported, which involves a radical approach . The hydrolysis of phenylboronic pinacol esters is also described, and the rate of the reaction is considerably accelerated at physiological pH .Molecular Structure Analysis

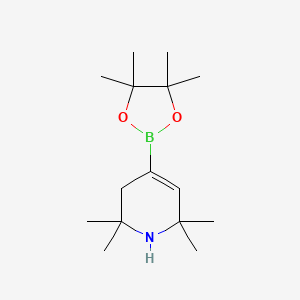

Boronic acids are trivalent boron-containing organic compounds that possess one alkyl substituent (i.e., a C–B bond) and two hydroxyl groups . The sp2-hybridized boron atom possesses a vacant p orbital, which is orthogonal to the three substituents, which are oriented in a trigonal planar geometry .Chemical Reactions Analysis

Boronic acids are increasingly utilized in diverse areas of research, including their interactions with diols and strong Lewis bases such as fluoride or cyanide anions, which leads to their utility in various sensing applications . They are also used in Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .Physical And Chemical Properties Analysis

Boronic acids are solids that tend to exist as mixtures of oligomeric anhydrides, particularly the cyclic six-membered boroxines . They are insoluble in water but soluble in organic solvents, such as ethanol and dichloromethane .Aplicaciones Científicas De Investigación

Sensing Applications

(2-(Ethoxycarbonyl)-4-fluorophenyl)boronic acid: is utilized in the development of sensors due to its ability to form reversible complexes with diols and Lewis bases such as fluoride or cyanide anions . This property is particularly useful in the creation of fluorescent sensors that can detect carbohydrates and other substances, including catecholamines and reactive oxygen species .

Therapeutic Development

In medicinal chemistry, this compound’s boronic acid moiety is explored for its potential in creating new therapeutics. Its interaction with various biological molecules can lead to the development of novel drugs and treatment methods .

Protein Manipulation

The boronic acid group within (2-(Ethoxycarbonyl)-4-fluorophenyl)boronic acid can be used to manipulate proteins, which is valuable in biochemical research. It can aid in protein labelling, modification, and even in the study of protein interactions .

Separation Technologies

This compound plays a role in separation technologies due to its ability to bind selectively with certain molecules. It can be incorporated into materials such as hydrogels, which can then be used for selective binding and separation processes .

Biological Labelling

Boronic acids, including (2-(Ethoxycarbonyl)-4-fluorophenyl)boronic acid , are used in biological labelling due to their reversible binding with cis-diols, which are prevalent in biological molecules. This makes them suitable for labelling cells and tracking biological processes .

Development of Controlled Release Systems

The reversible binding characteristic of boronic acids is also advantageous in the development of controlled release systems. For instance, they can be used in polymers that respond to glucose levels for the controlled release of insulin, making them promising for diabetes management .

Mecanismo De Acción

Target of Action

The primary target of 2-(Ethoxycarbonyl)-4-fluorophenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM cross-coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The compound is involved in the SM cross-coupling reaction pathway . This pathway is crucial for the formation of carbon–carbon bonds, a fundamental process in organic chemistry . The success of this pathway is due to its mild and functional group tolerant reaction conditions, along with the use of a relatively stable, readily prepared, and environmentally benign organoboron reagent .

Pharmacokinetics

It’s known that boronic acids and their esters, in general, are only marginally stable in water . The rate of hydrolysis of these compounds is dependent on the substituents in the aromatic ring and is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .

Result of Action

The result of the action of 2-(Ethoxycarbonyl)-4-fluorophenylboronic acid is the formation of new carbon–carbon bonds via the SM cross-coupling reaction . This allows for the creation of a wide variety of complex organic compounds .

Action Environment

The action of 2-(Ethoxycarbonyl)-4-fluorophenylboronic acid is influenced by environmental factors such as the presence of water and the pH of the environment . As mentioned earlier, these compounds are only marginally stable in water and their rate of hydrolysis is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability can be significantly affected by these environmental factors .

Direcciones Futuras

Boronic acids are increasingly being utilized in diverse areas of research, including biological labeling, protein manipulation and modification, separation, and the development of therapeutics . The unique properties of boronic acids as mild organic Lewis acids, coupled with their stability and ease of handling, make them particularly attractive as synthetic intermediates .

Propiedades

IUPAC Name |

(2-ethoxycarbonyl-4-fluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BFO4/c1-2-15-9(12)7-5-6(11)3-4-8(7)10(13)14/h3-5,13-14H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSELXAYSUUQLOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)F)C(=O)OCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BFO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40674628 | |

| Record name | [2-(Ethoxycarbonyl)-4-fluorophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1072951-40-6 | |

| Record name | [2-(Ethoxycarbonyl)-4-fluorophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Ethoxycarbonyl)-4-fluorophenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.